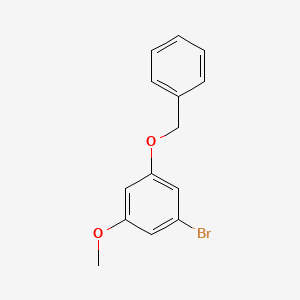
N-(Salicylidene)-4-tert-butylaniline
Overview
Description
N-(Salicylidene)-4-tert-butylaniline (N-SBA) is a salicylidene aniline derivative that has been used for various scientific applications. It is a versatile compound that can be used for organic synthesis, drug design, and biological assays. N-SBA has a wide range of biological activities, including antineoplastic, anti-inflammatory, and antimicrobial effects. It has been used in a variety of laboratory experiments, including enzyme inhibition assays, cancer cell line studies, and drug design.
Scientific Research Applications
Photochromic Properties and Molecular Structures
N-(Salicylidene)-4-tert-butylaniline and its derivatives have been studied for their photochromic properties, which are directly related to their molecular structures. X-ray diffraction analysis revealed a correlation between photochromism and the dihedral angle of the benzene rings in these compounds. This relationship dictates whether the crystals exhibit photochromic behavior, influenced also by intra- or intermolecular steric hindrance (Johmoto et al., 2012).
Catalytic and Enantioselective Applications
The compound has been used as a ligand in catalytic processes. For example, it served as an asymmetric ligand in the copper-catalyzed enantioselective cyclopropanation of aromatic olefins, achieving significant conversions and enantioselectivities (Masterson & Glatzhofer, 2000).
Solid-State Behavior and Chromic Properties
Its solid-state behavior, particularly in terms of chromic properties, has been explored. The study of polymorphism in these compounds shows how it affects their photochromic behavior, with some derivatives undergoing temperature-induced phase transitions (Mason et al., 2021).
Nonlinear Optical Properties
The compound and its derivatives exhibit interesting nonlinear optical properties. Research has shown that these compounds can act as molecular switches, with potential applications in the field of materials science. Their ability to undergo structural changes upon exposure to light, affecting their optical properties, has been a subject of significant interest (Sliwa et al., 2005).
Synthesis and Drug Discovery
Although specific to analogs of this compound, research has focused on the synthesis of fragments useful in drug discovery. These compounds have been found to have improved physicochemical properties over 4-tert-butylaniline, which is crucial in the development of pharmaceutical compounds (Thomson et al., 2011).
properties
IUPAC Name |
2-[(4-tert-butylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-12,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDMYVUQEDUQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



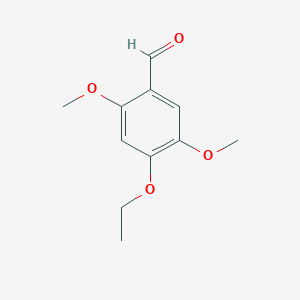
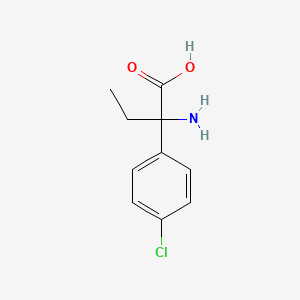


![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
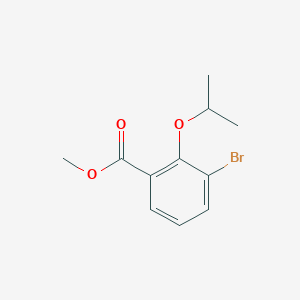
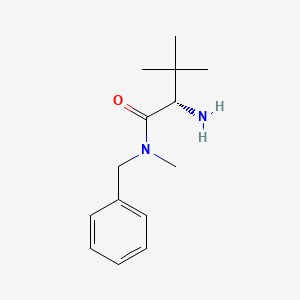
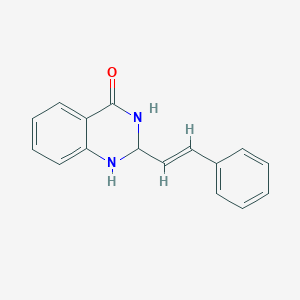
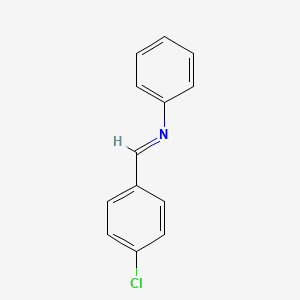
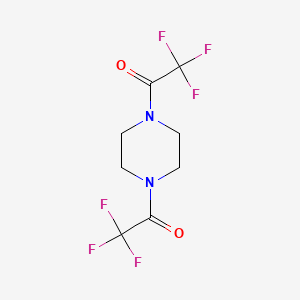

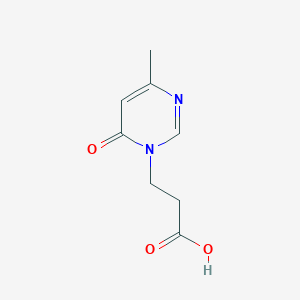
![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)
